Atrial Natriuretic Peptide is synthesized in the atrial myocytes of the heart. In humans and other mammals, it is released in response to increased atrial stretch due to elevated blood volume or pressure. This release is stimulated by various factors including sodium intake and hormonal signals.
Atrial Natriuretic Peptide belongs to a family of natriuretic peptides, which includes B-type natriuretic peptide and C-type natriuretic peptide. These peptides are characterized by their ability to induce natriuresis (excretion of sodium through urine) and vasodilation (widening of blood vessels).
The synthesis of Atrial Natriuretic Peptide involves several steps starting from its precursor, prepro-atrial natriuretic peptide. The process begins with the transcription of the gene encoding prepro-atrial natriuretic peptide into mRNA, which is then translated into a 151-amino acid polypeptide.
The molecular structure of Atrial Natriuretic Peptide includes a unique 17-amino acid ring formed by a disulfide bond between cysteine residues at positions 7 and 23. This cyclic structure is critical for its biological activity.
Atrial Natriuretic Peptide participates in various biochemical reactions primarily involving its interaction with guanylyl cyclase receptors on target cells. Upon binding to these receptors, it catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate, which serves as a secondary messenger in various signaling pathways.
Atrial Natriuretic Peptide exerts its physiological effects primarily through the activation of guanylyl cyclase receptors. This mechanism involves:
The physiological effects include lowering blood pressure, reducing blood volume, and promoting diuresis through enhanced renal sodium excretion .
Atrial Natriuretic Peptide has several important applications in scientific research:
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2